

# Spectroscopic Profile of 2-Chloro-L-phenylalanine: A Technical Guide

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## Compound of Interest

Compound Name: *H-Phe(2-Cl)-OH*

Cat. No.: B556779

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## Introduction

2-Chloro-L-phenylalanine (**H-Phe(2-Cl)-OH**) is a synthetic amino acid derivative of L-phenylalanine, a fundamental building block of proteins. Its incorporation into peptides and proteins is a key strategy in drug discovery and biomedical research, enabling the study of enzyme mechanisms, protein structure, and the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **H-Phe(2-Cl)-OH**, along with detailed experimental protocols.

## Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	199.63 g/mol	<a href="#">[1]</a>
CAS Number	103616-89-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white crystalline powder	<a href="#">[3]</a>
Purity	≥98%	<a href="#">[2]</a>

## Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For **H-Phe(2-Cl)-OH**, electrospray ionization (ESI) is a common method.

Table 1: Mass Spectrometry Data for **H-Phe(2-Cl)-OH**

Ion Mode	Precursor Ion	Precursor m/z	Major Fragment Ions (m/z)
Positive	$[M+H]^+$	200.0473	183, 181.9, 154
Negative	$[M-H]^-$	198.0327	181, 162

Data sourced from PubChem.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. While experimental spectra for **H-Phe(2-Cl)-OH** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and comparison with L-phenylalanine.

### $^1\text{H}$ NMR (Proton NMR)

The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aromatic protons, the  $\alpha$ -proton, and the  $\beta$ -protons of the side chain. The presence of the electron-withdrawing chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons compared to unsubstituted phenylalanine.

### $^{13}\text{C}$ NMR (Carbon NMR)

The  $^{13}\text{C}$  NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the  $\alpha$ -carbon, the  $\beta$ -carbon, and the carbons of the chlorinated phenyl ring.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **H-Phe(2-Cl)-OH** will exhibit characteristic absorption bands for the amino acid functional groups.

Table 2: Expected Characteristic IR Absorption Bands for **H-Phe(2-Cl)-OH**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Amine)	Stretching	3400 - 3250
C=O (Carboxylic Acid)	Stretching	1725 - 1700
C=C (Aromatic)	Stretching	1600 - 1450
C-Cl (Aromatic)	Stretching	1100 - 1000

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

### Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of **H-Phe(2-Cl)-OH** in a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a final concentration of approximately 1-10 µg/mL.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire mass spectra in both positive and negative ion modes.
- For tandem mass spectrometry (MS/MS), select the precursor ions ( $[M+H]^+$  and  $[M-H]^-$ ) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Phe(2-Cl)-OH** in a deuterated solvent (e.g.,  $D_2O$ ,  $DMSO-d_6$ ). The choice of solvent can affect the chemical shifts.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - Acquire a  $^1H$  NMR spectrum to observe the proton signals.
  - Acquire a  $^{13}C$  NMR spectrum. Due to the low natural abundance of  $^{13}C$ , a larger number of scans may be required to achieve a good signal-to-noise ratio.
  - Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

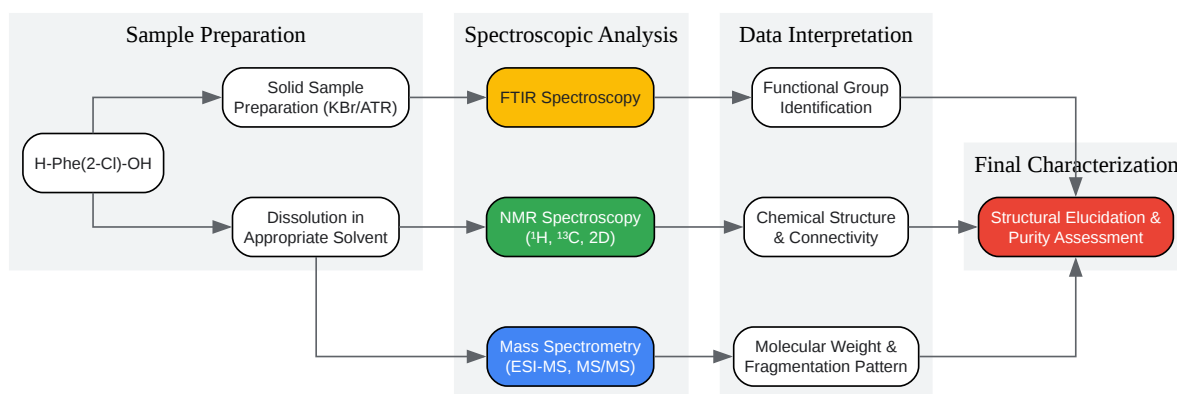
## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of **H-Phe(2-Cl)-OH** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).

- Record the spectrum of the sample.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **H-Phe(2-Cl)-OH**.



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Caption: General workflow for the spectroscopic characterization of **H-Phe(2-Cl)-OH**.

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## References

- 1. 2-Chloro-L-phenylalanine | C<sub>9</sub>H<sub>10</sub>ClNO<sub>2</sub> | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
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